molecular formula C19H22N2O2S B4886814 ethyl 4-({[(3-phenylpropyl)amino]carbonothioyl}amino)benzoate

ethyl 4-({[(3-phenylpropyl)amino]carbonothioyl}amino)benzoate

Cat. No. B4886814
M. Wt: 342.5 g/mol
InChI Key: QMCFOSRZFQVMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(3-phenylpropyl)amino]carbonothioyl}amino)benzoate, also known as EPCBT, is a chemical compound that has been widely used in scientific research due to its unique properties. EPCBT is a thioamide derivative of benzoic acid that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Ethyl 4-({[(3-phenylpropyl)amino]carbonothioyl}amino)benzoate has been widely used in scientific research due to its unique properties. One of the most common applications of this compound is in the study of ion channels. This compound has been shown to be a potent blocker of the inwardly rectifying potassium channel, Kir6.2. This channel plays an important role in regulating insulin secretion in pancreatic beta cells. By blocking this channel, this compound can help to regulate insulin secretion, which is important in the treatment of diabetes.

Mechanism of Action

The mechanism of action of ethyl 4-({[(3-phenylpropyl)amino]carbonothioyl}amino)benzoate involves the blocking of the inwardly rectifying potassium channel, Kir6.2. This channel is found in pancreatic beta cells and plays an important role in regulating insulin secretion. By blocking this channel, this compound can help to regulate insulin secretion, which is important in the treatment of diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. One of the most important effects of this compound is its ability to regulate insulin secretion. This is important in the treatment of diabetes, as insulin secretion is often dysregulated in this condition. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-({[(3-phenylpropyl)amino]carbonothioyl}amino)benzoate in lab experiments is its potency as a blocker of the inwardly rectifying potassium channel, Kir6.2. This makes it a useful tool for studying the regulation of insulin secretion in pancreatic beta cells. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound, as it can be harmful if ingested or inhaled.

Future Directions

There are a number of future directions for research on ethyl 4-({[(3-phenylpropyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of new drugs based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop more potent and selective inhibitors of the inwardly rectifying potassium channel, Kir6.2. Another area of interest is the study of the anti-inflammatory effects of this compound. This may lead to the development of new treatments for inflammatory conditions such as arthritis. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of diabetes and other conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent blocker of the inwardly rectifying potassium channel, Kir6.2, and has been shown to have a number of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, it remains a useful tool for studying the regulation of insulin secretion in pancreatic beta cells. There are a number of future directions for research on this compound, including the development of new drugs based on its structure and the study of its anti-inflammatory effects.

Synthesis Methods

The synthesis of ethyl 4-({[(3-phenylpropyl)amino]carbonothioyl}amino)benzoate involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis process involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with ethyl 3-phenylpropylamine to form ethyl 4-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate. Finally, the thioamide derivative of this compound is obtained by reacting the intermediate with hydrogen sulfide.

properties

IUPAC Name

ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-2-23-18(22)16-10-12-17(13-11-16)21-19(24)20-14-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCFOSRZFQVMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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